![molecular formula C8H14N2O3S B15217724 1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one CAS No. 88850-31-1](/img/structure/B15217724.png)
1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes both hydroxyethoxy and thioxoimidazolidinone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-(2-hydroxyethoxy)ethylamine with 3-methyl-2-thioxoimidazolidin-4-one under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, continuous flow systems, and automated purification systems to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thioxo group can be reduced to form thiol or sulfide derivatives.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiol or sulfide derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the thioxoimidazolidinone moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(2-Hydroxyethoxy)ethyl)piperazine
- 1-(2-Hydroxyethyl)piperazine
- 1,4-Bis(2-hydroxyethyl)piperazine
Uniqueness
1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one is unique due to its combination of hydroxyethoxy and thioxoimidazolidinone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
88850-31-1 |
|---|---|
Molekularformel |
C8H14N2O3S |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H14N2O3S/c1-9-7(12)6-10(8(9)14)2-4-13-5-3-11/h11H,2-6H2,1H3 |
InChI-Schlüssel |
LBFRZXPOMYQFNE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CN(C1=S)CCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B15217649.png)

![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide](/img/structure/B15217664.png)
![2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid](/img/structure/B15217670.png)
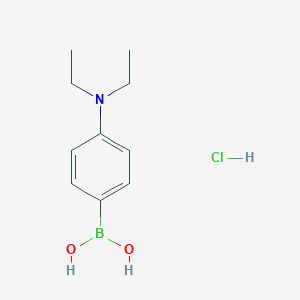
![2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15217690.png)
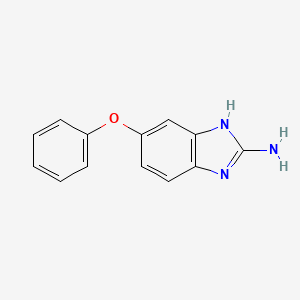
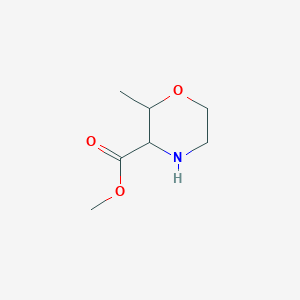

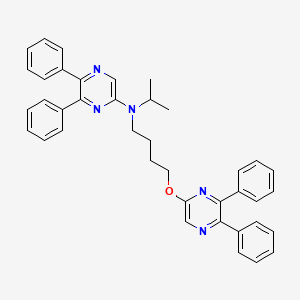
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)

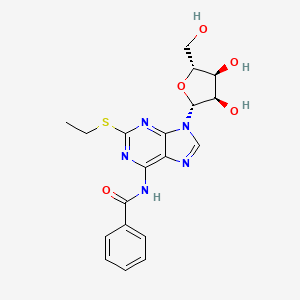
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
